![molecular formula C13H6Br2F2 B1429254 2,7-Dibromo-9,9-difluoro-9H-fluorene CAS No. 1229603-71-7](/img/structure/B1429254.png)
2,7-Dibromo-9,9-difluoro-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-difluoro-9H-fluorene is a compound that finds its application as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability . It is a halogenated polycyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9,9-difluoro-9H-fluorene is planar . The InChI code for this compound is1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8 (15)6-12 (10)13 (16,17)11 (9)5-7/h1-6H
. Physical And Chemical Properties Analysis
The molecular weight of 2,7-Dibromo-9,9-difluoro-9H-fluorene is 359.99 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It is slightly soluble in water .Scientific Research Applications
Synthesis of Conjugated Polymers
This compound is used in the synthesis of conjugated polymers like poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are utilized in label-free DNA microarrays .
Organic Light Emitting Devices (OLEDs)
It serves as a template for the N-carbazole capped oligofluorenes, showing potential as hole-transporting materials for OLEDs .
Organic Photovoltaics (OPVs)
The compound is a precursor to various organic semiconducting polymers used in OPVs and a variety of hole transport materials for OLED devices .
Synthesis of Polyhalogenated Dibenzochrysenes
It is used as a starting material for polyhalogenated dibenzochrysenes and for geodesic hydrocarbons through novel synthesis strategies .
Preparation of Blue Photoluminescent Polymers
2,7-Dibromo-9,9-difluoro-9H-fluorene is involved in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene .
Synthesis of Precursor Polymers
This chemical is used in the preparation of precursor polymers for the synthesis of other complex compounds like 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]) and 2,7-dibromo-9- (2-methylpyridin-5-yl)fluoren-9-ol .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,7-Dibromo-9,9-difluoro-9H-fluorene It’s known that this compound is used as a precursor for a variety of organic semiconducting polymers . These polymers are used in Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLED) devices .
Mode of Action
The exact mode of action of 2,7-Dibromo-9,9-difluoro-9H-fluorene It’s known that this compound is used in the synthesis of conjugated polymers, which show potential as hole-transporting materials for oleds . This suggests that the compound might interact with its targets by facilitating electron transfer.
Biochemical Pathways
The specific biochemical pathways affected by 2,7-Dibromo-9,9-difluoro-9H-fluorene Given its use in the synthesis of conjugated polymers for oleds, it can be inferred that this compound plays a role in the electron transport pathway, which is crucial for the functioning of these devices .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,7-Dibromo-9,9-difluoro-9H-fluorene Given its use in the synthesis of conjugated polymers for oleds, it can be inferred that this compound has properties that allow it to be effectively incorporated into these polymers .
Result of Action
The molecular and cellular effects of 2,7-Dibromo-9,9-difluoro-9H-fluorene It’s known that this compound is used in the synthesis of conjugated polymers for oleds . These polymers exhibit pure blue emission and efficient electroluminescence, coupled with high charge-carrier mobility and good processability . This suggests that the compound contributes to these properties.
properties
IUPAC Name |
2,7-dibromo-9,9-difluorofluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVPZLDBPKHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9-difluoro-9H-fluorene | |
CAS RN |
1229603-71-7 | |
Record name | 2,7-Dibromo-9,9-difluorofluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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